
Cyanide ion
Overview
Description
The cyanide ion (CN⁻) is a highly toxic, monoatomic anion consisting of a carbon atom triple-bonded to a nitrogen atom. It is a potent inhibitor of cellular respiration, binding to cytochrome c oxidase and disrupting mitochondrial electron transport, leading to cytotoxic hypoxia . Industrially, CN⁻ is widely used in gold and silver extraction due to its ability to form stable complexes with metals (e.g., [Au(CN)₂]⁻) . It exists in various forms, including hydrogen cyanide (HCN), sodium cyanide (NaCN), and potassium cyanide (KCN), with applications in electroplating, chemical synthesis, and pharmaceuticals .
CN⁻ detection methods include ion chromatography (limit of detection: 0.001 mg/L) , surface-enhanced Raman spectroscopy (SERS) , and pulsed amperometric detection (limit: 0.1–0.5 μg/dm³ in biological samples) . Environmental regulations limit CN⁻ emissions to 0.2 mg/L in wastewater due to its extreme toxicity .
Preparation Methods
Cyanide can be synthesized through several methods:
Andrussow Process: This industrial method involves the reaction of methane, ammonia, and oxygen in the presence of a platinum catalyst to produce hydrogen cyanide (HCN).
Degussa Process: This method involves the reaction of ammonia and natural gas (methane) over a platinum-rhodium catalyst at high temperatures to produce HCN.
Animal Matter: Historically, cyanide was produced by heating nitrogenous animal matter with an alkaline carbonate and iron filings.
Sodium Cyanide Production: Sodium cyanide can be produced by reacting hydrogen cyanide with sodium hydroxide.
Chemical Reactions Analysis
Cyanide undergoes various chemical reactions:
Scientific Research Applications
Cyanide has numerous applications in scientific research:
Chemistry: Cyanide is used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Cyanide compounds, such as sodium nitroprusside, are used as vasodilators in medical treatments.
Industry: Cyanide is used in electroplating, metal cleaning, and the extraction of gold and silver from ores.
Mechanism of Action
Cyanide exerts its toxic effects by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain . This inhibition prevents cells from using oxygen to produce adenosine triphosphate (ATP), leading to cellular asphyxiation and rapid death . Cyanide binds to the iron atom in cytochrome c oxidase, blocking the transfer of electrons to oxygen .
Comparison with Similar Compounds
Structural Analogs: Thiocyanate (SCN⁻) and Selenocyanate (SeCN⁻)
- Thiocyanate (SCN⁻): Replaces the nitrogen in CN⁻ with sulfur. Less toxic than CN⁻, it occurs naturally in human saliva and urine. SCN⁻ is a biomarker for tobacco smoke exposure and is used in anticorrosive coatings.
- Selenocyanate (SeCN⁻): Substitutes sulfur with selenium. While commercially available as potassium selenocyanate (KSeCN), it decomposes in air to release CN⁻ and selenium .
Oxygen and Carbon Derivatives: Cyanate (OCN⁻) and Nitriles
- Cyanate (OCN⁻): Produced by oxidizing CN⁻ (e.g., via hypochlorite). Less toxic and used in detoxification processes.
- Cyanohydrins (R-C(OH)CN), however, decompose to release HCN, making them toxic .
Metal Complexes and Environmental Impact
- Metal-Cyanide Complexes : Ferrocyanides ([Fe(CN)₆]⁴⁻) and cobalt cyanides (e.g., [Co(CN)₅]³⁻) are less toxic due to strong metal-ligand bonds. However, UV irradiation can decompose potassium ferrocyanide (K₄[Fe(CN)₆]) to release free CN⁻, posing environmental risks .
- Treatment Methods : Alkaline chlorination oxidizes CN⁻ to OCN⁻, while biological treatments use microbial degradation. Activated carbon adsorption is effective for low concentrations .
Nucleophilicity and Reactivity
CN⁻ is a strong nucleophile, with rate constants for aromatic substitution ~10⁹ M⁻¹s⁻¹, surpassing hydroxide and pyridine . Thiocyanate and selenocyanate exhibit lower nucleophilicity but similar reaction mechanisms.
Therapeutic and Diagnostic Considerations
- Antidotes: Hydroxocobalamin binds CN⁻ to form cyanocobalamin (vitamin B₁₂ analog). Dicobalt EDTA and methemoglobin generators (e.g., sodium nitrite) are also used .
- Prophylactic Agents: Sulfur donors (e.g., polysulfides) enhance rhodanese-mediated CN⁻ detoxification, while carbonyl compounds (e.g., pyruvate) form non-toxic cyanohydrins .
Biological Activity
Cyanide, primarily in the form of the cyanide ion (CN⁻), is a highly toxic compound that poses significant risks to biological systems. Its biological activity is characterized by its ability to inhibit cellular respiration, particularly through the inhibition of mitochondrial cytochrome c oxidase (Complex IV). This article explores the dual nature of cyanide's biological activity, detailing both its toxic effects and potential therapeutic applications, supported by case studies and research findings.
Cyanide exerts its toxic effects primarily by binding to the ferric iron in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. This binding inhibits oxidative phosphorylation, leading to cellular hypoxia and a shift from aerobic to anaerobic metabolism. The consequences include ATP depletion, lactic acidosis, and ultimately cell death .
Key Mechanisms:
- Inhibition of Cytochrome c Oxidase : Cyanide binds to the cytochrome a-a3 complex, blocking electron transfer and ATP production .
- Biphasic Response : At low concentrations (nanomolar to low micromolar), cyanide can stimulate mitochondrial activity, enhancing ATP production and cell proliferation. However, at higher concentrations, it becomes cytotoxic .
- Calcium Mobilization : Cyanide exposure can enhance NMDA receptor activation, leading to increased intracellular calcium mobilization .
Toxicological Profile
The acute toxicity of cyanide is well-documented. Symptoms of exposure can manifest rapidly and vary depending on the route of exposure (inhalation, ingestion, or dermal contact).
Summary of Health Effects:
- CNS Symptoms : Initial symptoms include headache, dizziness, and confusion.
- Severe Toxicity : High doses can lead to seizures, loss of consciousness, respiratory failure, and death .
Lethal Concentrations:
The following table summarizes lethal concentrations of hydrogen cyanide based on exposure duration:
Dose (ppm) | Time to Death |
---|---|
135 | 30 minutes |
200 | 10 minutes |
270 | Immediate |
Case Studies
- Occupational Exposure : A case study reported a worker exposed to 200 ppm hydrogen cyanide in a silver plating facility who lost consciousness and later died despite receiving medical treatment .
- Environmental Toxicity : In aquatic environments, cyanide levels as low as 0.03 mg/L are lethal to fish species, illustrating its potency as an environmental toxin .
Research Findings
Recent studies have highlighted both the toxicological aspects and potential therapeutic uses of cyanide:
- Therapeutic Applications : Some research suggests that low concentrations of cyanide may have applications in cancer therapy due to their ability to stimulate cellular metabolism .
- Metabolic Byproducts : Thiocyanate is a less toxic metabolite that accumulates in plasma following cyanide exposure; understanding its role could aid in developing antidotes or treatments for cyanide poisoning .
Q & A
Basic Research Questions
Q. What are the fundamental analytical challenges in quantifying free cyanide ions in biological matrices, and what methodological approaches address these?
- Answer : Free cyanide (CN⁻) in biological samples (e.g., blood) is often bound to metalloproteins or exists transiently due to rapid metabolism. Key challenges include:
- Sample preservation : Immediate stabilization with NaOH (to prevent volatilization) and refrigeration to slow degradation .
- Artifact mitigation : Avoid artifactual cyanide formation from thiocyanate (SCN⁻) during acid digestion by using controlled distillation .
- Detection limits : Gas chromatography-mass spectrometry (GC-MS) with isotopic labeling (e.g., K¹³C¹⁵N) achieves sub-ppb sensitivity (0.008 μg/mL) .
- Standard protocols : EPA Method 335.4 and NIOSH 7904 recommend ion-selective electrodes (ISE) or spectrophotometry post-distillation .
Q. How does cyanide speciation (e.g., free vs. metal-complexed) influence analytical method selection in environmental samples?
- Answer : Cyanide exists as free CN⁻, weak complexes (e.g., Zn(CN)₄²⁻), or stable complexes (e.g., Fe(CN)₆³⁻). Methodological considerations:
- Weak complexes : Liberate CN⁻ via mild acid digestion (pH 4.5–6), measurable by ISE or colorimetry .
- Stable complexes : Require strong UV oxidation or ligand displacement (e.g., with EDTA) to release CN⁻ for detection .
- Regulatory distinctions : "Total cyanide" (EPA 335.4) vs. "free cyanide" (ASTM D7284-13) necessitate method-specific sample pretreatment .
Q. What experimental controls are critical for validating cyanide detoxification studies (e.g., hypochlorite oxidation)?
- Answer : Key controls include:
- Reaction kinetics monitoring : Track intermediates (e.g., cyanogen chloride, CNO⁻) via ion chromatography (IC) to confirm pathway completion (e.g., oxidation to N₂) .
- Spike recovery tests : Add known CN⁻ concentrations pre- and post-treatment to quantify detox efficiency (>95% recovery target) .
- Residual toxicity assays : Use microbial bioassays (e.g., Vibrio fischeri) to confirm non-toxic endpoints (e.g., <0.1 mg/L CN⁻) .
Advanced Research Questions
Q. How can ion chromatography (IC) with conductivity detection resolve co-elution issues in metal-cyanide complex analysis?
- Answer : IC methods optimize separation using:
- Gradient elution : Adjust carbonate/bicarbonate eluent strength to distinguish Au(CN)₂⁻ (retention time: 8.2 min) from Co(CN)₆³⁻ (12.5 min) .
- Post-column derivatization : React CN⁻ with chloramine-T to form indophenol blue, enhancing sensitivity for trace complexes (LOD: 0.05 mg/L) .
- Matrix interference mitigation : Pre-treat wastewater with sulfamic acid to remove NO₂⁻, which co-elutes with CN⁻ .
Q. What statistical frameworks reconcile contradictory cyanide recovery data across interlaboratory studies?
- Answer : Apply:
- Z-score analysis : Identify outliers in collaborative trials (e.g., >|2| indicates significant bias) .
- ANOVA for method comparison : Test if variances between ISE (SD ±0.3 mg/L) and spectrophotometry (SD ±0.5 mg/L) are significant (p <0.05) .
- Uncertainty budgeting : Quantify contributions from sampling (30%), digestion (50%), and detection (20%) to total error .
Q. What mechanistic insights guide the optimization of electrochemical cyanide sensors for real-time field monitoring?
- Answer : Sensor design considerations:
- Electrode material : Au microelectrodes enhance CN⁻ oxidation current (1.2 V vs. Ag/AgCl) with minimal fouling .
- Interference masking : Add Pb(OAc)₂ to precipitate S⁻ and S₂O₃²⁻, which otherwise compete at the electrode surface .
- Flow-cell integration : Achieve continuous monitoring (LOD: 0.01 mg/L) with <5% signal drift over 72 hrs .
Q. Methodological Reference Tables
Properties
IUPAC Name |
cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN/c1-2/q-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPMWWXUTWYJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CN- | |
Record name | CYANIDE SOLUTION, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023991 | |
Record name | Cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.017 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |
Record name | CYANIDE SOLUTION, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/486 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
57-12-5 | |
Record name | CYANIDE SOLUTION, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/486 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyanide anion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDE ANION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXN4E7L11K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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